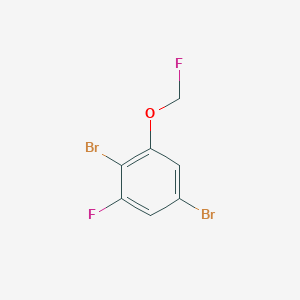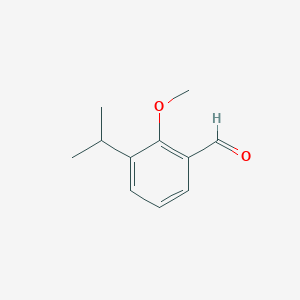
3-Isopropyl-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-methoxybenzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 3-isopropylphenol, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves catalytic processes that ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isopropyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3-Isopropyl-2-methoxybenzoic acid
Reduction: 3-Isopropyl-2-methoxybenzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
3-Isopropyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Isopropylbenzaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
2-Methoxybenzaldehyde: Lacks the isopropyl group, leading to different chemical properties and uses.
3-Isopropyl-4-methoxybenzaldehyde: The position of the methoxy group changes, influencing its chemical behavior.
Properties
CAS No. |
91969-75-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-8H,1-3H3 |
InChI Key |
KQIJCVWLKXUQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)

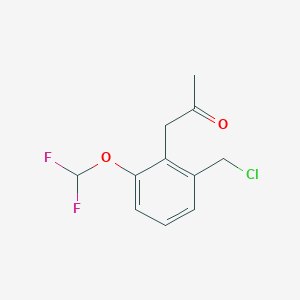
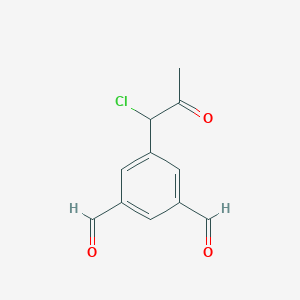
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
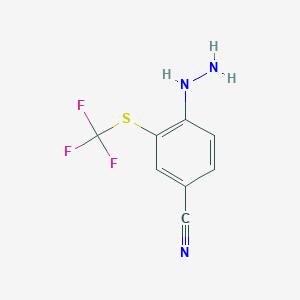
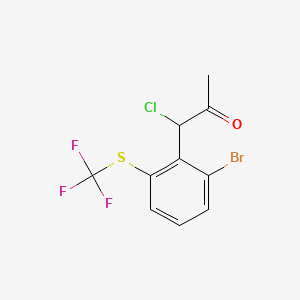
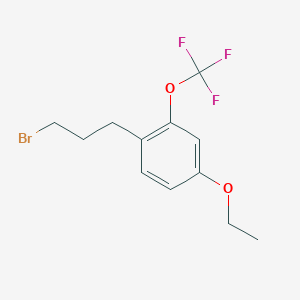

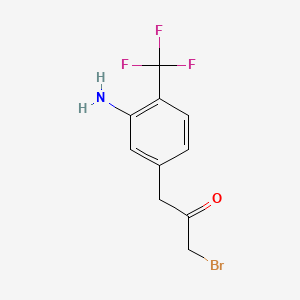
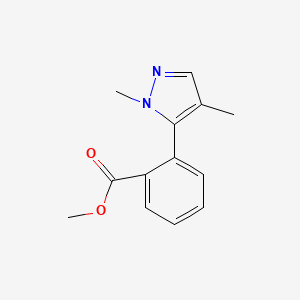

![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
